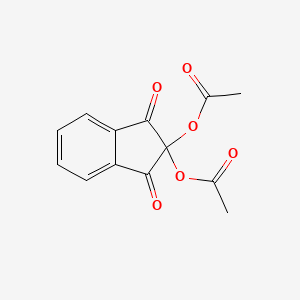
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an indene core with two acetyloxy groups attached to the dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- typically involves the reaction of indene derivatives with acetic anhydride under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkoxy derivatives depending on the reducing agents used.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the indene core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione: Lacks the acetyloxy groups, leading to different reactivity and applications.
2,2-Diacetoxy-1,3-indandione: Similar structure but with different substitution patterns, affecting its chemical behavior.
1,3-Indandione derivatives: Various derivatives with different functional groups, each with unique properties and applications.
Uniqueness: 1H-Indene-1,3(2H)-dione, 2,2-bis(acetyloxy)- stands out due to its dual acetyloxy groups, which impart distinct reactivity and potential for diverse applications in synthetic chemistry and beyond .
Properties
CAS No. |
62956-43-8 |
|---|---|
Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(2-acetyloxy-1,3-dioxoinden-2-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)18-13(19-8(2)15)11(16)9-5-3-4-6-10(9)12(13)17/h3-6H,1-2H3 |
InChI Key |
UKEDOKZMXAVVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)

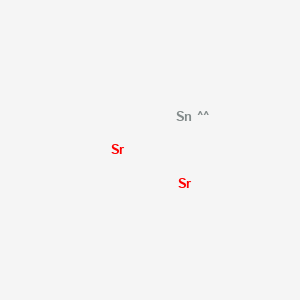
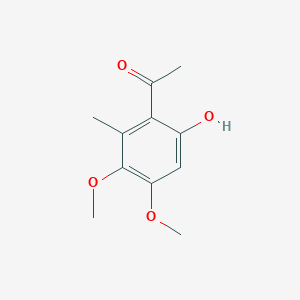
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
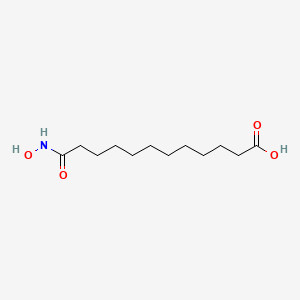
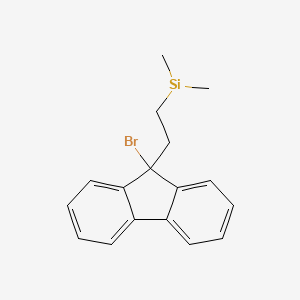
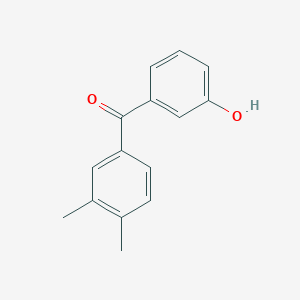

![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
